molecular formula C13H11N5O3S3 B2810181 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320543-81-3

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2810181
CAS No.: 2320543-81-3
M. Wt: 381.44
InChI Key: GQEDJMHJGPKSHK-UHFFFAOYSA-N
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Description

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound featuring a benzothiadiazole moiety linked to a thiazole and piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiadiazole Moiety: This can be achieved by cyclization reactions involving ortho-diamines and sulfur sources under oxidative conditions.

    Sulfonylation: The benzothiadiazole intermediate is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Thiazole Formation: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

    Piperazine Coupling: Finally, the thiazole derivative is coupled with piperazine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole moiety.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds like 2,1,3-benzothiadiazole are structurally similar and share some chemical properties.

    Thiazole Derivatives: Thiazole-based compounds such as thiazole orange are also comparable in terms of their chemical reactivity and applications.

    Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine are similar due to the presence of the piperazine ring.

Uniqueness

What sets 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one apart is its combined structural features, which confer unique electronic properties and reactivity. This makes it particularly valuable in fields requiring precise molecular interactions, such as drug design and materials science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S3/c19-11-8-17(5-6-18(11)13-14-4-7-22-13)24(20,21)10-3-1-2-9-12(10)16-23-15-9/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDJMHJGPKSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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